molecular formula C6H14N2 B098093 Cyclohexane-1,4-diamine CAS No. 15827-56-2

Cyclohexane-1,4-diamine

Cat. No. B098093
CAS RN: 15827-56-2
M. Wt: 114.19 g/mol
InChI Key: VKIRRGRTJUUZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane-1,4-diamine is a chemical compound that serves as a versatile intermediate in the synthesis of various complex molecules. It is characterized by the presence of two amine groups attached to a cyclohexane ring, which can participate in a variety of chemical reactions due to their nucleophilic nature.

Synthesis Analysis

The synthesis of cyclohexane-1,4-diamine derivatives has been explored in several studies. For instance, a dimeric bidentated NHC–Pd(II) complex was synthesized from trans-cyclohexane-1,2-diamine, demonstrating the potential of cyclohexane diamines to form complex structures with metal ions . Another study reported the synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes, highlighting the ability of cyclohexane-1,4-diamine to act as a ligand for metal ions .

Molecular Structure Analysis

The molecular structure of cyclohexane-1,4-diamine derivatives has been characterized using various analytical techniques. For example, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines was studied, revealing the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their structural arrangement . Additionally, an orthorhombic polymorph of a cyclohexa-1,4-diene-1,4-diamine derivative was described, with the molecule displaying a centrosymmetric structure and significant π–π stacking interactions .

Chemical Reactions Analysis

Cyclohexane-1,4-diamine and its derivatives participate in various chemical reactions. They have been used as catalysts in enantioselective conjugate additions of ketones to nitro olefins , and in the intramolecular bromo-amination of cyclohexadiene aminals for the asymmetric synthesis of natural products . Furthermore, N,N'-dialkylated derivatives of cyclohexane-1,2-diamine have been applied as asymmetric ligands and organocatalysts in the synthesis of alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,4-diamine derivatives are influenced by their molecular structure. The electrochemical properties of metal complexes derived from cyclohexane-1,4-diamine are characterized by reversible and quasi-reversible redox waves . The solubility and thermal stability of polyimides based on cyclohexane-1,4-diamine derivatives have also been investigated, demonstrating excellent solubility in organic solvents and high thermal stability . The structural properties of cyclohexane-1,4-diamine complexes with copper(II) and zinc(II) have been studied, revealing their two-dimensional hydrogen-bonded supramolecular complexes .

Scientific Research Applications

1. Recrystallization Processes

  • Summary of Application: Cyclohexane-1,4-diamine derivatives, specifically trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine (1,4-DAX) and trans-N,N′-bis(9-phenyl-9-thioxanthenyl)cyclohexane-1,4-diamine (1,4-DAT), have been used as host compounds for the enclathration of aniline (ANI), N-methylaniline (NMA), and N,N-dimethylaniline (DMA) guest solvents .
  • Methods of Application: The host compounds were recrystallized from mixtures of these guests .
  • Results or Outcomes: The host selectivities were in the order NMA > ANI > DMA and NMA > DMA > ANI for 1,4-DAX and 1,4-DAT, respectively .

2. Allosteric MALT1 Inhibitors

  • Summary of Application: Cyclohexane-1,4-diamines have been used in the discovery and optimization of a novel series of allosteric MALT1 inhibitors .
  • Methods of Application: X-ray analysis was used to confirm that the compound binds to an induced allosteric site in MALT1 .
  • Results or Outcomes: The optimized compound showed single digit micromolar cell potency, high selectivity, and an excellent in vivo rat PK profile with low clearance and high oral bioavailability .

3. Preparation of Fully Aliphatic Polyimides

  • Summary of Application: Trans-1,4-Diaminocyclohexane has been used in the preparation of fully aliphatic polyimides .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Synthesis of Novel Two-Dimensional Layered Zinc Phosphate

  • Summary of Application: Trans-1,4-Diaminocyclohexane has been used as the structure-directing agent in the synthesis of novel two-dimensional layered zinc phosphate .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

5. Organic Intermediates and Epoxy Curing Agents

  • Summary of Application: 1,4-Cyclohexanediamine can be used as organic intermediates and epoxy curing agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Active Agent and Catalyst in Chemical Reactions

  • Summary of Application: 1,4-Cyclohexanediamine is used as an active agent and catalyst in chemical reactions, especially in polymer synthesis and dye preparation .
  • Methods of Application: One common method of preparing 1,4-Cyclohexanediamine is by reacting cyclohexanone with ammonia. By heating a mixture of cyclohexanone and aqueous ammonia under appropriate reaction conditions, the carbonyl group in the cyclohexanone molecule is replaced by an amino group, thus forming 1,4-Cyclohexanediamine .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Complementary Host Behaviour of trans-Cyclohexane-1,4-diamine Derivatives

  • Summary of Application: trans-Cyclohexane-1,4-diamine derivatives have been used as host compounds for the enclathration of aniline (ANI), N-methylaniline (NMA) and N,N-dimethylaniline (DMA) guest solvents .
  • Methods of Application: The host compounds were recrystallized from mixtures of these guests .
  • Results or Outcomes: The host selectivities were in the order NMA > ANI > DMA .

5. Pt(IV) Complexes Based on Cyclohexanediamines

  • Summary of Application: Cyclohexane-1,4-diamine has been used in the synthesis of Pt(IV) complexes based on cyclohexanediamines and the histone deacetylase inhibitor 2-(2-propynyl)octanoic acid .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Active Agent and Catalyst in Chemical Reactions

  • Summary of Application: 1,4-Cyclohexanediamine is used as an active agent and catalyst in chemical reactions, especially in polymer synthesis and dye preparation .
  • Methods of Application: One common method of preparing 1,4-Cyclohexanediamine is by reacting cyclohexanone with ammonia .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

Cyclohexane-1,4-diamine is classified as a combustible liquid. It can cause severe skin burns and eye damage . Safety measures include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended to wear protective clothing and eye protection when handling this compound .

Future Directions

Cyclohexane-1,4-diamine has vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks . The ability to use RANEY® Ni and ammonia in the process of transforming beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .

properties

IUPAC Name

cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIRRGRTJUUZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185071, DTXSID70884854, DTXSID90883869
Record name 1,4-Diaminocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanediamine, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanediamine, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-1,4-diamine

CAS RN

3114-70-3, 2615-25-0, 15827-56-2
Record name 1,4-Diaminocyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3114-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexanediamine, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminocyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanediamine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanediamine, cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Cyclohexanediamine, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diaminocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanediamine, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanediamine, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-1,4-Cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-1,4-Cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Analogously to Example 1, 2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=8.47 minutes, and 2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.37 minutes are obtained from 308 mg (1.00 mmol) of 2-chloro-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine [described in Stage 1.2] and 3.26 g (28.6 mmol) of 1,4-diamino-cyclohexane (cis/trans mixture) after 25 h at 100° C. and purification by means of column chromatography.
Name
2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( grad20/2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexane-1,4-diamine
Reactant of Route 2
Reactant of Route 2
Cyclohexane-1,4-diamine
Reactant of Route 3
Cyclohexane-1,4-diamine
Reactant of Route 4
Reactant of Route 4
Cyclohexane-1,4-diamine
Reactant of Route 5
Cyclohexane-1,4-diamine
Reactant of Route 6
Cyclohexane-1,4-diamine

Citations

For This Compound
356
Citations
M He, H Sun, H Sun, X Yang, P Li, QJ Niu - Separation and Purification …, 2019 - Elsevier
Conventional nanofiltration membrane fabrication generally includes the usage of toxic organic solvent that poses threats to the environment and public health. Herein, we explored …
Number of citations: 38 www.sciencedirect.com
B Barton, DV Jooste, EC Hosten - Journal of Inclusion Phenomena and …, 2019 - Springer
In this work, two novel compounds, trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine 1 and trans-N,N′-bis(9-phenyl-9-thioxanthenyl)cyclohexane-1,4-diamine 2, were …
Number of citations: 10 link.springer.com
B Barton, DV Jooste, EC Hosten - Journal of Inclusion Phenomena and …, 2021 - Springer
trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine (1,4-DAX) and trans-N,N′-bis(9-phenyl-9-thioxanthenyl)cyclohexane-1,4-diamine (1,4-DAT) proved to be highly …
Number of citations: 2 link.springer.com
M Dolaz, V McKee, A Gölcü, M Tümer - Spectrochimica Acta Part A …, 2009 - Elsevier
In this study, N,N′-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine (L) and its Cu(II), Co(II) and Ni(II) complexes were prepared and characterized by the analytical and …
Number of citations: 55 www.sciencedirect.com
N Kumar, E Kapoor, R Singh, S Kidwai… - 2013 - repository.rjt.ac.lk
A library of symmetrical trans-cyclohexane-1, 4-diamine derivatives have been synthesized and evaluated for their activity against the M. tb H37Rv strain. Most of the synthesized …
Number of citations: 2 repository.rjt.ac.lk
E Kapoor, V Tripathi, V Kumar, V Juyal… - Toxicology …, 2014 - ncbi.nlm.nih.gov
Increasing incidences of multiple drug-resistance (MDR) in Mycobacterium tuberculosis are emerging as one among the serious public health threats and socio-economic burden to the …
Number of citations: 3 www.ncbi.nlm.nih.gov
S Schiesser, P Hajek, HE Pople, H Käck, L Öster… - European Journal of …, 2022 - Elsevier
Inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a promising strategy to modulate NF-κB signaling, with the potential to treat B-cell …
Number of citations: 1 www.sciencedirect.com
B Barton, MR Caira, DV Jooste, EC Hosten - Journal of Inclusion …, 2021 - Springer
In this communication, we reveal that the host compound trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine (1,4-DAX) possesses the ability to purify 2-methylpyridine (…
Number of citations: 7 link.springer.com
N Bilbeny, C Paeile, S Contreras, M Font, H García - Brain research, 2004 - Elsevier
In rats submitted to a C-fiber reflex response paradigm, intravenous (iv) administration of 2.5, 5 and 10 mg/kg of the synthetic polyamine N,N′-bis-(3-aminopropyl) cyclohexane-1,4-…
Number of citations: 1 www.sciencedirect.com
G Smith, DE Lynch, RC Bott - Australian journal of chemistry, 1998 - CSIRO Publishing
A number of molecular adducts of nitro-substituted aromatic acids with Lewis bases have been prepared and characterized by infrared spectroscopy and in three cases by X-ray …
Number of citations: 43 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.